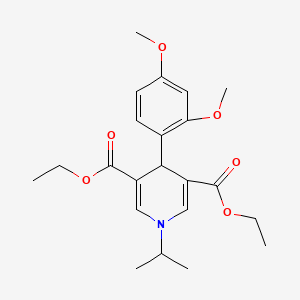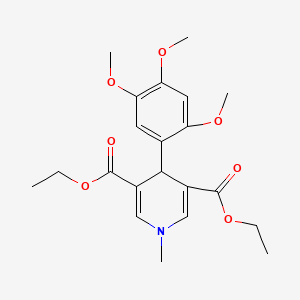![molecular formula C23H21N5OS B3451572 N-BENZYL-2-{[4-(PROP-2-EN-1-YL)-5-(QUINOLIN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3451572.png)
N-BENZYL-2-{[4-(PROP-2-EN-1-YL)-5-(QUINOLIN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Descripción general
Descripción
N-BENZYL-2-{[4-(PROP-2-EN-1-YL)-5-(QUINOLIN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a quinoline moiety, a triazole ring, and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{[4-(PROP-2-EN-1-YL)-5-(QUINOLIN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne. The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones. The final step often involves the coupling of the triazole and quinoline intermediates with a benzyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-BENZYL-2-{[4-(PROP-2-EN-1-YL)-5-(QUINOLIN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-BENZYL-2-{[4-(PROP-2-EN-1-YL)-5-(QUINOLIN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole and quinoline moieties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of N-BENZYL-2-{[4-(PROP-2-EN-1-YL)-5-(QUINOLIN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the triazole ring can inhibit enzyme activity by binding to the active site. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-(phenylprop-2-ynyl)prop-2-en-1-amine: Shares the benzyl and prop-2-en-1-yl groups but lacks the triazole and quinoline moieties.
Indole Derivatives: Contain a similar aromatic structure and exhibit diverse biological activities.
Uniqueness
N-BENZYL-2-{[4-(PROP-2-EN-1-YL)-5-(QUINOLIN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the combination of the triazole and quinoline moieties, which confer specific biological and chemical properties not found in simpler analogs .
Propiedades
IUPAC Name |
N-benzyl-2-[(4-prop-2-enyl-5-quinolin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-2-14-28-22(20-13-12-18-10-6-7-11-19(18)25-20)26-27-23(28)30-16-21(29)24-15-17-8-4-3-5-9-17/h2-13H,1,14-16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSHZUBNQIODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(2-{3-[2-(2-naphthyl)-2-oxoethoxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B3451556.png)


![N-(4-fluorophenyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3451573.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B3451581.png)
